{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide
Description
Properties
Molecular Formula |
C11H27Br3N2 |
|---|---|
Molecular Weight |
427.06 g/mol |
IUPAC Name |
N'-(3-bromopropyl)-N,N-dimethyl-N'-propylpropane-1,3-diamine;dihydrobromide |
InChI |
InChI=1S/C11H25BrN2.2BrH/c1-4-8-14(10-5-7-12)11-6-9-13(2)3;;/h4-11H2,1-3H3;2*1H |
InChI Key |
WGDQOUVIZLFGKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCN(C)C)CCCBr.Br.Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide
Stepwise Preparation Protocols
Preparation of Bromopropylamine Intermediates
3-Bromo-N,N-dimethylpropan-1-amine is a critical intermediate, with molecular formula C5H12BrN and molecular weight 166.06 g/mol. It can be synthesized by bromination of dimethylaminopropane derivatives or via nucleophilic substitution on 3-bromopropylamine.
3-Bromopropylamine (C3H8BrN, MW 138.01 g/mol) serves as a precursor for further amination steps. It is typically prepared by bromination of propylamine or via halogen exchange reactions.
Alkylation and Amination Steps
A representative method adapted from patent CN106046053A describes the preparation of related quaternary ammonium bromide salts, which can be extrapolated to the target compound:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Toluene (180-220 kg), Triphenylphosphine (80-100 kg), 1,3-Dibromopropane (50-70 kg), reflux at 80°C for 5-6 h | Formation of brominated phosphonium intermediate (P-I) by nucleophilic substitution | Isolated by cooling, filtering, drying |
| 2 | Methanol (350-420 kg), P-I (150 kg), Dimethylamine aqueous solution (80-120 kg), 50°C, 10-14 h | Amination of P-I with dimethylamine to form quaternary ammonium salt | Reaction monitored for completion |
| 3 | Evaporation of methanol, addition of ethanol (360-450 kg), filtration, drying | Purification and isolation of dihydrobromide salt | Yield up to 68.3%, high purity |
This method emphasizes mild reaction conditions (normal pressure, moderate temperatures), cost-effectiveness by using methanol instead of ethanol, and energy savings.
Alternative Synthesis of Dimethylamino Propyl Halide Salts
- Preparation of 3-(Dimethylamino)propyl chloride hydrochloride involves reaction of chloropropene with dimethylamine gas in toluene at 45°C for 10 h with diatomaceous earth catalyst, followed by acidification and reflux to yield the hydrochloride salt with 90% molar yield. This method can be adapted to bromide analogs by substituting bromopropene or bromopropyl intermediates.
Comparative Data Table of Preparation Methods
| Parameter | Method from CN106046053A (Patent) | Dimethylamino Propyl Chloride Hydrochloride Method | Notes |
|---|---|---|---|
| Starting Materials | Triphenylphosphine, 1,3-dibromopropane, dimethylamine | Chloropropene, dimethylamine gas | Bromopropyl analogs substituted accordingly |
| Solvents | Toluene, Methanol, Ethanol | Toluene, Water | Methanol preferred for cost and yield |
| Temperature | 50-80°C | 45-112°C (reflux) | Moderate temperatures |
| Reaction Time | 5-14 h | 10-12 h | Comparable durations |
| Yield | Up to 68.3% | 90% (for chloride analog) | Higher yield in chloride route, but different salt |
| Purification | Filtration, drying | Distillation, washing, filtration | Standard purification techniques |
| Scale | Industrial scale (hundreds of kg) | Laboratory to pilot scale | Scalable methods |
Research Findings and Analysis
The use of 1,3-dibromopropane as a bifunctional alkylating agent enables efficient formation of bromopropyl intermediates essential for the target compound synthesis.
Triphenylphosphine acts as a nucleophile forming phosphonium salts, which upon reaction with dimethylamine yield the desired quaternary ammonium bromide hydrobromide salts with good selectivity and yield.
The choice of solvent critically influences the reaction efficiency. Methanol is favored for its cost-effectiveness and ability to maintain reaction rates at moderate temperatures, improving energy consumption profiles.
The final dihydrobromide salt formation typically involves acidification or salt exchange, ensuring product stability and crystallinity suitable for isolation and storage.
Alternative halide salts (chloride vs bromide) show differences in yield and reaction conditions, but the bromide salt is preferred for specific applications requiring bromide counterions.
Summary Table of Key Chemical Data
Chemical Reactions Analysis
Types of Reactions
{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom and the amine groups play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide
- Molecular Formula : C₁₁H₂₇Br₃N₂ (as per Enamine Ltd’s 2021 catalog) .
- Molecular Weight : 427.06 g/mol .
- Structural Features : The compound contains a tertiary amine core with a bromopropyl substituent and a propyl chain. The dihydrobromide salt form enhances its solubility in polar solvents.
Comparison with Structurally Similar Compounds
The compound is compared to three analogs from , which share the dimethylamino-propyl backbone but differ in substituents and counterions. Key differences in molecular weight, functional groups, and physicochemical properties are highlighted below:
Key Observations :
Bromine Content: The target compound contains three bromine atoms, contributing to its higher molecular weight (427.06 g/mol) compared to analogs with one bromine (384.32 g/mol) or none (389.41 g/mol) .
Counterion Effects : The dihydrobromide salt likely increases aqueous solubility compared to the hydrochloride or 2-butenedioate salts in analogs.
Functional Group Diversity: The presence of a bromopropyl chain distinguishes it from analogs with aromatic (quinoline, piperidine) or sulfonyl groups, which may influence reactivity in alkylation or cross-coupling reactions .
Reactivity and Stability :
- The tertiary amine structure and bromine atoms make the compound a candidate for nucleophilic substitution reactions (e.g., SN2 with amines or thiols).
- Compared to its hydrobromide analog (384.32 g/mol), the dihydrobromide form may exhibit enhanced stability in acidic conditions due to stronger ionic interactions .
Biological Activity
The compound {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide, commonly referred to as a derivative of 3-bromopropylamine, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following formula:
- Molecular Formula : C₁₁H₂₈Br₂N₄
- Molecular Weight : 335.2 g/mol
- CAS Number : 78702-81-5
The compound features a bromopropyl group attached to a dimethylamine moiety, which contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to neurotransmission.
- Enzyme Inhibition : It has been observed to inhibit specific enzymes that play crucial roles in cellular signaling and metabolism.
Anticancer Properties
Research indicates that derivatives of bromopropylamine exhibit anticancer properties. For instance, compounds similar to this compound have been studied for their effectiveness against various cancer cell lines. A notable study demonstrated that these compounds could induce apoptosis in cancer cells through caspase activation and modulation of cell cycle progression .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria, making it a candidate for further investigation in the development of antimicrobial agents .
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway .
- Antimicrobial Evaluation :
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| Antibacterial | Staphylococcus aureus | 32 | Inhibition of cell wall synthesis |
| Antibacterial | Escherichia coli | 64 | Disruption of bacterial membrane integrity |
Q & A
Q. What are the established synthetic routes for {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide, and what key intermediates are involved?
The compound can be synthesized via alkylation and bromination steps. A common approach involves reacting 3-bromopropylamine hydrobromide with propylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine backbone . Subsequent quaternization with dimethylamine and dihydrobromide salt formation is performed in ethanol under reflux . Key intermediates include 3-bromopropylamine hydrobromide and N-propyl-3-aminopropane derivatives.
Q. Which analytical methods are recommended for purity assessment and structural characterization of this compound?
Titrimetric analysis (e.g., acid-base titration) is used for quantifying amine content (>98% purity verification) . Structural confirmation relies on ¹H/¹³C NMR to identify alkyl chain environments and bromide counterions. Mass spectrometry (ESI-MS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₂₅Br₂N₂). TLC (dichloromethane/methanol 9.5:0.5) monitors reaction progress .
Q. How should researchers handle and store this compound to ensure stability?
The compound is hygroscopic and light-sensitive. Store at <0°C in amber vials under inert gas (N₂/Ar) . Decomposition products may include free amines and HBr; use fume hoods and avoid prolonged skin contact .
Advanced Research Questions
Q. What strategies optimize regioselective bromination in the synthesis of analogous quaternary ammonium salts?
Regioselectivity challenges arise during bromopropylamine derivatization. Controlled reaction temperatures (0–5°C) and sterically hindered bases (e.g., DBU) minimize side reactions . Solvent polarity (e.g., DCM vs. THF) also influences bromine electrophilicity. Computational modeling (DFT) predicts favorable transition states for alkylation .
Q. How can discrepancies in melting point data between batches be systematically investigated?
Batch variations may stem from residual solvents (e.g., ethanol) or counterion stoichiometry. Use DSC to compare thermal profiles and ICP-OES to quantify bromide content . Recrystallization in anhydrous acetone improves consistency, as reported for similar hydrobromide salts .
Q. What mechanistic insights explain the compound’s potential biological activity in neurotransmitter studies?
The quaternary ammonium structure mimics cholinergic agents, enabling acetylcholine receptor interactions. In vitro assays (e.g., radioligand binding) assess affinity for muscarinic receptors . Molecular docking studies suggest the bromopropyl chain enhances hydrophobic binding to receptor pockets .
Q. How does pH influence the stability of the dihydrobromide salt in aqueous buffers?
Stability studies in PBS (pH 7.4) show gradual HBr release over 24 hours (quantified via ion chromatography). Below pH 3, protonation of tertiary amines accelerates degradation. Use buffered solutions (pH 4–6) for short-term experiments .
Q. What computational tools are suitable for modeling the compound’s electrostatic interactions in lipid bilayers?
MD simulations (GROMACS) with CHARMM36 force fields predict membrane permeability. The bromine atoms increase dipole moments, favoring localization near phospholipid headgroups . QM/MM hybrid models refine charge distribution for binding energy calculations .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
